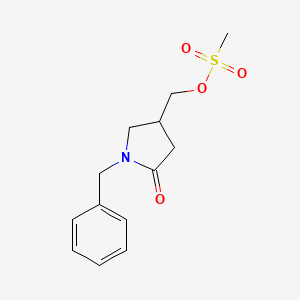![molecular formula C18H22ClN3OS B6501105 3-chloro-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide CAS No. 946373-89-3](/img/structure/B6501105.png)
3-chloro-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide (3-Cl-MPT) is an organochlorine compound that has recently been receiving attention for its potential applications in scientific research. It is a small molecule that can be synthesized from readily available starting materials, and its properties make it suitable for a variety of laboratory experiments and applications. In
Scientific Research Applications
3-chloro-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide has been studied for its potential applications in scientific research. It has been used in studies of the structure and function of proteins, as well as for its ability to bind to certain proteins. It has also been studied for its potential to modulate the activity of enzymes and receptors. Additionally, it has been studied for its ability to reduce inflammation and for its potential use as an antioxidant.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide is not yet fully understood. It is believed to interact with certain proteins and enzymes, resulting in changes in their activity. It is also thought to bind to certain receptors, resulting in changes in their activity as well. Additionally, it is believed to reduce inflammation and act as an antioxidant.
Biochemical and Physiological Effects
3-chloro-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide has been studied for its potential biochemical and physiological effects. In studies of its effect on proteins, it has been found to modulate their activity and to bind to certain receptors. Additionally, it has been studied for its ability to reduce inflammation and act as an antioxidant.
Advantages and Limitations for Lab Experiments
The advantages of 3-chloro-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide for laboratory experiments include its relatively simple synthesis procedure, its ability to bind to certain proteins and receptors, and its potential to modulate the activity of enzymes and receptors. Additionally, it is believed to reduce inflammation and act as an antioxidant. However, the mechanism of action of 3-chloro-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide is not yet fully understood, and further research is needed to determine its effects on proteins, enzymes, and receptors.
Future Directions
There are a number of potential future directions for research on 3-chloro-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide. These include further studies of its mechanism of action and its effects on proteins, enzymes, and receptors. Additionally, further research could be done to determine its potential to reduce inflammation and act as an antioxidant. Finally, studies could be done to determine its potential applications in other areas of scientific research.
Synthesis Methods
3-chloro-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide can be synthesized in a two-step process beginning with the reaction of 4-methylpiperazine and thiophene-3-carboxaldehyde. This yields a thiophene-3-ylmethylene-4-methylpiperazine, which is then reacted with 3-chlorobenzonitrile to yield the desired product. The reaction yields a high percentage of the desired product, and the procedure is relatively simple and can be performed in a laboratory setting.
properties
IUPAC Name |
3-chloro-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3OS/c1-21-6-8-22(9-7-21)17(15-5-10-24-13-15)12-20-18(23)14-3-2-4-16(19)11-14/h2-5,10-11,13,17H,6-9,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKQBWSRLLGNCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)Cl)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(diethylamino)-2-methylphenyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B6501036.png)
![4-ethoxy-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6501039.png)

![N-[3-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)phenyl]acetamide](/img/structure/B6501054.png)
![N-[(11E)-12-ethyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]-4-(propan-2-yloxy)benzamide](/img/structure/B6501071.png)
![1,3-dimethyl-7-(2-methylphenyl)-5-{[(pyridin-3-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6501079.png)
![7-(2-fluorophenyl)-1,3-dimethyl-5-{[(pyridin-3-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6501082.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B6501093.png)

![2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]propanamide](/img/structure/B6501098.png)
![3-(furan-2-yl)-6-{[(pyridin-3-yl)methyl]sulfanyl}pyridazine](/img/structure/B6501108.png)
![2,6-difluoro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B6501116.png)
![1-cyclohexyl-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B6501124.png)